molecular formula C23H21NO3 B10861474 Aimp2-DX2-IN-1

Aimp2-DX2-IN-1

Cat. No.: B10861474
M. Wt: 359.4 g/mol
InChI Key: HBQISKIXXNULAI-UHFFFAOYSA-N
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Description

AIMP2-DX2-IN-1 is a small molecule inhibitor specifically designed to target the interaction between the splicing variant AIMP2-DX2 and its binding partners. AIMP2-DX2 is a variant of the tumor suppressor AIMP2, which lacks exon 2 and is highly expressed in various cancers, particularly lung cancer . This compound has garnered significant attention due to its potential therapeutic applications in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AIMP2-DX2-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that enhance its binding affinity and specificity. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of common organic reactions such as condensation, cyclization, and reduction.

    Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions like halogenation, alkylation, and acylation.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods.

Chemical Reactions Analysis

Types of Reactions: AIMP2-DX2-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, enhancing its activity or stability.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity.

Scientific Research Applications

AIMP2-DX2-IN-1 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    AIMP2: The full-length protein that acts as a tumor suppressor by promoting apoptosis and inhibiting cell proliferation.

    AIMP2-DX2: The splicing variant lacking exon 2, which compromises the tumor-suppressive activities of AIMP2 and promotes cancer progression.

    Other Splicing Variants: Various other splicing variants of AIMP2 with different functional properties.

Uniqueness of AIMP2-DX2-IN-1: this compound is unique in its ability to specifically target the interaction between AIMP2-DX2 and KRAS, a critical factor in many cancers. This specificity makes it a promising candidate for targeted cancer therapy, distinguishing it from other compounds that may have broader but less specific effects .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C23H21NO3/c25-23(24-15-20-16-26-21-8-4-5-9-22(21)27-20)14-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13,20H,14-16H2,(H,24,25)

InChI Key

HBQISKIXXNULAI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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